6-Bromo-N-octylpyridin-2-amine 6-Bromo-N-octylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC20559919
InChI: InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(14)16-13/h8-10H,2-7,11H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H21BrN2
Molecular Weight: 285.22 g/mol

6-Bromo-N-octylpyridin-2-amine

CAS No.:

Cat. No.: VC20559919

Molecular Formula: C13H21BrN2

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N-octylpyridin-2-amine -

Specification

Molecular Formula C13H21BrN2
Molecular Weight 285.22 g/mol
IUPAC Name 6-bromo-N-octylpyridin-2-amine
Standard InChI InChI=1S/C13H21BrN2/c1-2-3-4-5-6-7-11-15-13-10-8-9-12(14)16-13/h8-10H,2-7,11H2,1H3,(H,15,16)
Standard InChI Key UUVXWNPJOXSOAH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCNC1=NC(=CC=C1)Br

Introduction

Structural and Molecular Characteristics

6-Bromo-N-octylpyridin-2-amine (IUPAC name: 6-bromo-N-octylpyridin-2-amine) is defined by the molecular formula C₁₃H₂₁BrN₂ and a molecular weight of 285.22 g/mol. The pyridine ring’s 6-position hosts a bromine atom, while the 2-position features a primary amine group bonded to an octyl chain. This configuration creates a balance between hydrophobicity (from the octyl group) and electronic modulation (from the bromine and amine moieties).

Key structural data include:

  • SMILES Notation: CCCCCCCCNC1=NC(=CC=C1)Br

  • InChI Key: UUVXWNPJOXSOAH-UHFFFAOYSA-N

  • XLogP3-AA: 4.2 (indicating moderate lipophilicity)

The octyl chain’s length enhances solubility in nonpolar solvents, making the compound suitable for reactions in organic media. Bromine’s electron-withdrawing effect polarizes the pyridine ring, increasing susceptibility to nucleophilic substitution at the 2- and 6-positions .

Synthesis Methods and Reaction Mechanisms

Halogenation-Amination Sequential Approach

The synthesis of 6-bromo-N-octylpyridin-2-amine typically begins with 2,6-dibromopyridine (DBP) as the starting material. In a pressure tube reactor, DBP undergoes amination with octylamine at elevated temperatures (140–180°C) to replace one bromine atom with the octylamino group . The reaction is monitored via thin-layer chromatography (TLC), and purification involves sublimation or column chromatography.

Representative Procedure:

  • Combine 2,6-dibromopyridine (1.0 g, 4.22 mmol) and octylamine (50.7 mmol) in a pressure tube with water.

  • Heat at 140°C for 3 hours under stirring.

  • Neutralize with K₂CO₃ and extract with ethyl acetate.

  • Purify via silica gel chromatography (eluent: 4:1 hexanes/ethyl acetate) .

Yields for analogous reactions (e.g., with methyl- or ethylamine) range from 40–60%, suggesting similar efficiency for octylamine .

Challenges in Regioselectivity

Amination of DBP often produces mixtures of 2- and 6-substituted products. To favor 2-substitution, steric hindrance from the octyl group is leveraged, as bulkier amines preferentially occupy the less hindered 2-position. Microwave-assisted synthesis and palladium catalysis have been explored to improve regioselectivity but require further optimization .

Applications in Medicinal Chemistry

Enzyme Inhibition

Pyridine derivatives are known to interact with enzymatic active sites. The bromine atom in 6-bromo-N-octylpyridin-2-amine may act as a hydrogen bond acceptor, while the octyl chain could enhance membrane permeability. Preliminary studies on analogues suggest potential inhibition of kinases and proteases, though specific targets for this compound remain unvalidated.

Antibacterial Activity

Alkylaminopyridines exhibit moderate antibacterial effects. For example, methyl- and ethyl-substituted analogues inhibit Staphylococcus aureus growth at MIC values of 32–64 µg/mL . The octyl derivative’s enhanced lipophilicity may improve penetration through bacterial cell walls, but empirical data are lacking.

Applications in Materials Science

Coordination Complexes

The compound’s amine and pyridine groups enable chelation with transition metals. For instance, reactions with Cu(II) or Fe(III) salts yield octahedral complexes with potential magnetic properties. Such complexes are being explored as catalysts in oxidation reactions.

Liquid Crystals

The octyl chain promotes mesophase formation, making 6-bromo-N-octylpyridin-2-amine a candidate for thermotropic liquid crystals. Analogues with shorter chains (e.g., butyl) exhibit nematic phases at 80–120°C, suggesting that the octyl derivative could stabilize mesophases at lower temperatures.

Comparative Analysis with Structural Analogues

Compound NameAlkyl Chain LengthKey PropertiesBiological Activity (MIC, µg/mL)
6-Bromo-N-methylpyridin-2-amineC1High solubility in polar solvents64 (S. aureus)
6-Bromo-N-butylpyridin-2-amineC4Moderate lipophilicity32 (E. coli)
6-Bromo-N-octylpyridin-2-amineC8Enhanced membrane permeabilityPending

The table above illustrates how alkyl chain length modulates physicochemical and biological properties. Longer chains increase lipophilicity but may reduce aqueous solubility, necessitating formulation strategies for drug delivery .

Future Research Directions

  • Pharmacological Profiling: Systematic in vitro and in vivo studies to identify therapeutic targets.

  • Synthesis Optimization: Development of catalytic systems to enhance regioselectivity and yield.

  • Materials Engineering: Exploration of liquid crystalline behavior and metal-organic frameworks (MOFs).

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